

Spectroscopic Data of 3-Bromopyrazin-2-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromopyrazin-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromopyrazin-2-ol**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this guide leverages high-quality predicted data, validated against the known spectroscopic behavior of structurally related compounds. We will delve into the intricacies of its ^1H NMR, ^{13}C NMR, and Mass Spectrometry data, offering insights into the structural features that govern its spectral characteristics. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazine derivatives.

Molecular Structure and Spectroscopic Overview

3-Bromopyrazin-2-ol exists in a tautomeric equilibrium with its corresponding pyrazin-2-one form. For the purpose of this guide, we will consider the pyrazin-2-one tautomer, which is generally the predominant form for related 2-hydroxypyrazines. The numbering of the atoms in the pyrazine ring is crucial for the unambiguous assignment of spectroscopic signals.

Structure of 3-Bromopyrazin-2(1H)-one:

A thorough spectroscopic analysis is essential to confirm the identity and purity of synthesized **3-Bromopyrazin-2-ol**. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) elucidates the molecular weight and fragmentation pattern, further confirming the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **3-Bromopyrazin-2-ol** is expected to be relatively simple, exhibiting signals for the two aromatic protons on the pyrazine ring and the N-H proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms, the bromine atom, and the carbonyl group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for **3-Bromopyrazin-2-ol**. These predictions were generated using advanced computational algorithms and are presented for a simulated spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.

Proton	Predicted Chemical Shift (δ) [ppm]	Multiplicity	Predicted Coupling Constant (J) [Hz]
H-5	7.2 - 7.4	Doublet	~ 3-4
H-6	7.0 - 7.2	Doublet	~ 3-4
N1-H	12.0 - 13.0	Broad Singlet	-

Interpretation of the ¹H NMR Spectrum

- Aromatic Protons (H-5 and H-6):** The two protons on the pyrazine ring, H-5 and H-6, are expected to appear as doublets due to coupling with each other. Their chemical shifts are in the aromatic region, downfield due to the deshielding effect of the electronegative nitrogen atoms and the carbonyl group. The electron-withdrawing bromine atom at the C-3 position will also influence the electronic environment of these protons.

- N-H Proton: The proton attached to the N-1 nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet at a high chemical shift (downfield). The broadness of this signal is a result of quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange with residual water in the solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of **3-Bromopyrazin-2-ol** will provide valuable information about the carbon skeleton of the molecule. Four distinct signals are expected for the four carbon atoms in the pyrazine ring.

Predicted ¹³C NMR Spectral Data

The table below presents the predicted ¹³C NMR chemical shifts for **3-Bromopyrazin-2-ol** in DMSO-d₆. The chemical shifts are influenced by the neighboring atoms and the overall electronic structure of the molecule.

Carbon Atom	Predicted Chemical Shift (δ) [ppm]
C-2	155 - 160
C-3	120 - 125
C-5	130 - 135
C-6	125 - 130

Interpretation of the ¹³C NMR Spectrum

- Carbonyl Carbon (C-2): The carbon atom of the carbonyl group (C-2) is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen atom.
- Brominated Carbon (C-3): The carbon atom directly attached to the bromine atom (C-3) will also be significantly deshielded.

- Ring Carbons (C-5 and C-6): The remaining two carbon atoms of the pyrazine ring (C-5 and C-6) will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the substituents on the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For **3-Bromopyrazin-2-ol**, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Expected Molecular Ion and Isotopic Pattern

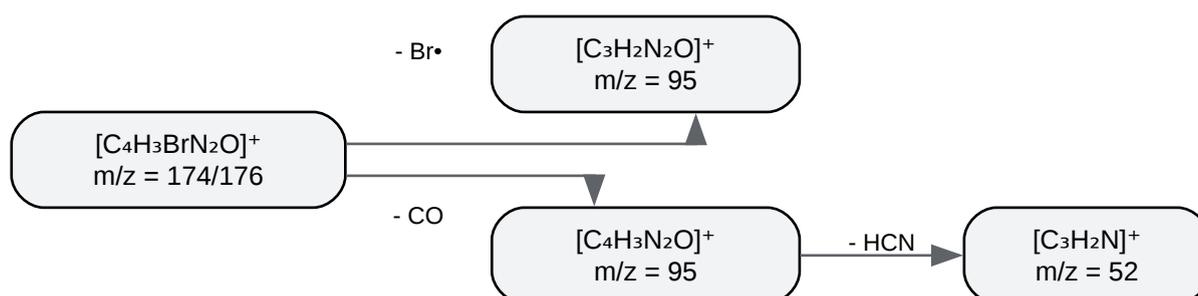
Bromine has two major isotopes, ^{79}Br and ^{81}Br , with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

- Molecular Formula: $\text{C}_4\text{H}_3\text{BrN}_2\text{O}$
- Monoisotopic Mass: 173.94 g/mol (for ^{79}Br) and 175.94 g/mol (for ^{81}Br)

The mass spectrum should, therefore, exhibit two prominent peaks for the molecular ion at m/z values corresponding to these isotopic masses.

Plausible Fragmentation Pathway

The fragmentation of **3-Bromopyrazin-2-ol** upon electron ionization is expected to proceed through several key pathways, driven by the stability of the resulting fragments.



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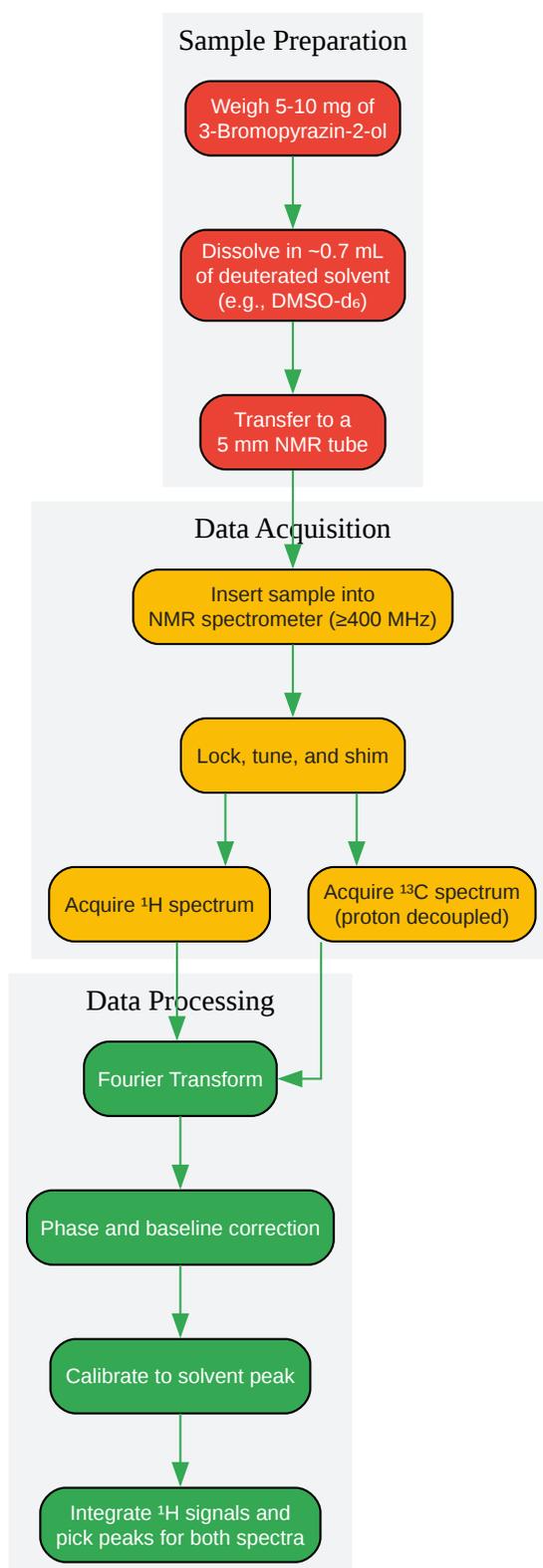
Caption: Plausible mass fragmentation pathway of **3-Bromopyrazin-2-ol**.

- **Loss of a Bromine Radical:** A common fragmentation pathway for bromo-substituted compounds is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•). This would result in a fragment ion with an m/z corresponding to the pyrazin-2-one ring without the bromine atom.
- **Loss of Carbon Monoxide:** Heterocyclic compounds containing a carbonyl group often undergo fragmentation with the loss of a neutral carbon monoxide (CO) molecule.
- **Ring Cleavage:** Subsequent fragmentation of the pyrazine ring can occur, leading to smaller, stable fragment ions.

Experimental Protocols

For researchers aiming to acquire experimental data for **3-Bromopyrazin-2-ol**, the following protocols provide a standardized approach.

NMR Spectroscopy

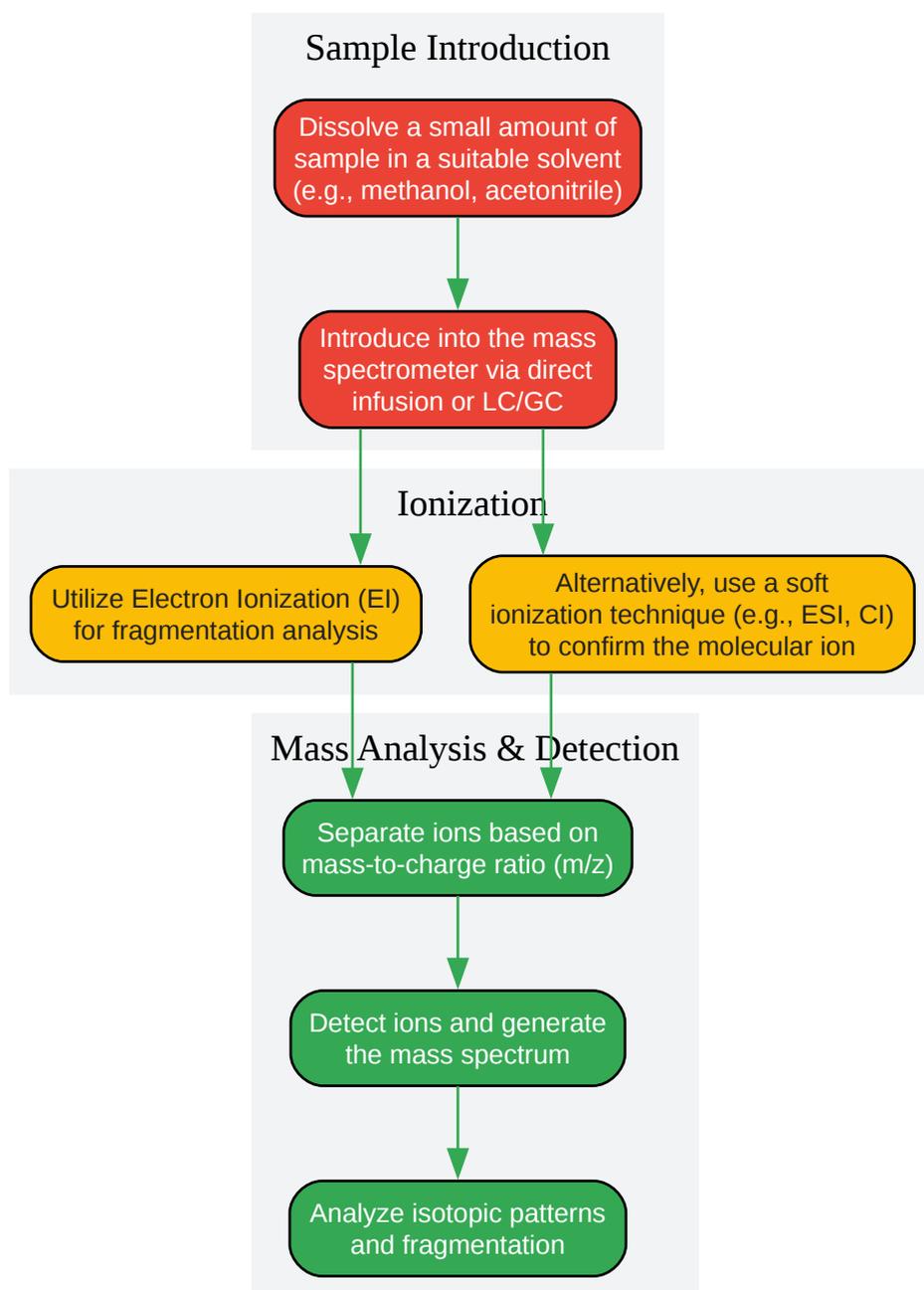


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Caption: Workflow for NMR data acquisition and processing.

- Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution and sensitivity.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
- ¹H NMR Acquisition: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

Mass Spectrometry



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Caption: Workflow for Mass Spectrometry analysis.

- Instrumentation: A mass spectrometer with electron ionization (EI) capability is suitable for studying fragmentation patterns. Electrospray ionization (ESI) or chemical ionization (CI) can be used for softer ionization to confirm the molecular ion.

- **Sample Introduction:** The sample can be introduced directly via a solids probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). Liquid chromatography (LC-MS) is also a viable option.
- **Data Analysis:** The resulting mass spectrum should be analyzed for the characteristic M/M+2 isotopic pattern of bromine and the masses of the fragment ions to elucidate the fragmentation pathway.

Conclusion

This technical guide provides a detailed and authoritative overview of the expected spectroscopic data for **3-Bromopyrazin-2-ol**. By combining high-quality predicted data with established principles of spectroscopic interpretation, we have presented a comprehensive resource for researchers in the field. The provided protocols for data acquisition and analysis will further aid in the experimental characterization of this and related pyrazine derivatives. As with any analytical work, it is crucial to correlate data from multiple techniques for an unambiguous structure elucidation.

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